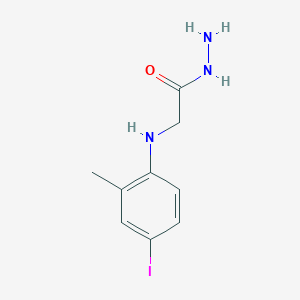![molecular formula C18H19NO3 B5703556 2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5703556.png)
2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 4-formylphenol, which is then reacted with 2-(propan-2-yl)phenylamine to form the desired acetamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over the reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy and acetamide groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic or polar regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-hydroxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
- 2-(4-carboxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
- 2-(4-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide
Uniqueness
2-(4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This allows for specific chemical modifications and interactions that are not possible with the hydroxyl, carboxyl, or methoxy derivatives.
Eigenschaften
IUPAC Name |
2-(4-formylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(2)16-5-3-4-6-17(16)19-18(21)12-22-15-9-7-14(11-20)8-10-15/h3-11,13H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEJZBZGQNGIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5703506.png)
![methyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5703514.png)




![2-(2,3-dimethoxyphenyl)-3-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5703536.png)
![2-(3-chlorophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide](/img/structure/B5703542.png)


![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5703569.png)
